molecular formula C5H10N2OS B12362361 2-Methylsulfanyl-1,3-diazinan-4-one

2-Methylsulfanyl-1,3-diazinan-4-one

Cat. No.: B12362361
M. Wt: 146.21 g/mol
InChI Key: JCJGPRUSRXIYNG-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-1,3-diazinan-4-one is a heterocyclic compound containing a six-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-1,3-diazinan-4-one can be achieved through several methods. One common approach involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a rapid and efficient method for producing thiadiazole derivatives, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur-containing group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-methylsulfanylated diazinane derivatives.

    Substitution: Various substituted diazinane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylsulfanyl-1,3-diazinan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-1,3-diazinan-4-one involves its interaction with specific molecular targets. For instance, its potential as a COX-2 inhibitor suggests that it may bind to the active site of the enzyme, thereby inhibiting its activity and reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanyl-1,3-diazinan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H10N2OS

Molecular Weight

146.21 g/mol

IUPAC Name

2-methylsulfanyl-1,3-diazinan-4-one

InChI

InChI=1S/C5H10N2OS/c1-9-5-6-3-2-4(8)7-5/h5-6H,2-3H2,1H3,(H,7,8)

InChI Key

JCJGPRUSRXIYNG-UHFFFAOYSA-N

Canonical SMILES

CSC1NCCC(=O)N1

Origin of Product

United States

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